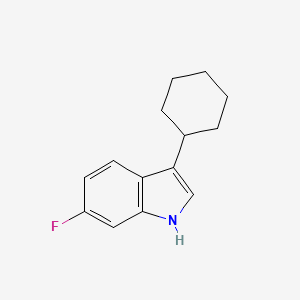

3-Cyclohexyl-6-fluoro-1H-indole

Description

Significance of Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of natural products, alkaloids, and synthetic compounds with significant biological activities. mdpi.comijpsr.comnih.gov Its ability to mimic the structure of peptides and bind to various enzymes and receptors makes it an invaluable tool in the design of novel therapeutic agents. chula.ac.th

The versatility of the indole ring system allows for functionalization at various positions, leading to a diverse range of derivatives. researchgate.net This structural diversity translates into a broad spectrum of pharmacological activities, including but not limited to:

Anticancer: Indole derivatives have shown promise as anticancer agents by targeting various cellular pathways involved in cancer progression. mdpi.comresearchgate.netresearchgate.net

Antimicrobial: The indole scaffold is a key component in many compounds exhibiting antibacterial and antifungal properties. chula.ac.thresearchgate.net

Anti-inflammatory: Numerous indole derivatives have been developed as potent anti-inflammatory agents. researchgate.netnih.gov

Antiviral: The indole nucleus is present in several antiviral drugs, including those targeting HIV. jchr.orgresearchgate.net

Central Nervous System (CNS) Activity: Indole derivatives have been instrumental in the development of drugs for neurological and psychiatric disorders. iemlabs.com

The continuous exploration of indole chemistry has led to the discovery of numerous FDA-approved drugs containing this scaffold, highlighting its therapeutic importance. mdpi.comnih.gov

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Application |

| Sumatriptan | Treatment of migraine and cluster headaches. iemlabs.com |

| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID). |

| Vincristine | Anticancer agent. nih.gov |

| Ondansetron | Antiemetic used to prevent nausea and vomiting. |

| Tadalafil | Treatment of erectile dysfunction and pulmonary arterial hypertension. nih.gov |

Role of Fluorine Substitution in Indole Derivatives

The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, is a powerful tool in medicinal chemistry to enhance the pharmacological profile of a drug candidate. tandfonline.comnih.gov The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's physicochemical and biological characteristics. mdpi.comnumberanalytics.comnih.gov

When incorporated into the indole scaffold, fluorine can bring about several beneficial changes:

Enhanced Metabolic Stability: Fluorine can block sites of metabolic oxidation, particularly on aromatic rings, by enzymes like cytochrome P450. acs.orgnih.gov This leads to a longer duration of action and potentially reduced formation of toxic metabolites. numberanalytics.com

Increased Binding Affinity: The substitution of hydrogen with fluorine can lead to enhanced binding affinity of a ligand to its target protein. tandfonline.com This is due to favorable electrostatic interactions and the ability of fluorine to modulate the acidity or basicity of nearby functional groups. acs.org

Modulation of Lipophilicity: Fluorination can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov Strategic fluorination can improve membrane permeability and bioavailability. tandfonline.comnih.gov

Conformational Changes: The electrostatic interactions of fluorine with other parts of the molecule can lead to significant conformational changes, which can be crucial for optimal interaction with a biological target. acs.org

The strategic placement of fluorine on the indole ring has been successfully employed in the development of various bioactive compounds. For instance, fluorinated indole derivatives have been investigated for their enhanced anti-hyaluronidase activity. nih.gov The presence of an electron-withdrawing group like fluorine on the indole ring can, however, lower its reactivity in certain chemical transformations. researchgate.net

Contextualizing Cyclohexyl Substituents in Indole Architectures

The incorporation of a cyclohexyl group, a six-membered cycloalkane ring, into a molecule can significantly influence its properties and biological activity. wikipedia.orgebi.ac.uk In drug design, cycloalkyl groups like cyclohexyl are often used to:

Fill Hydrophobic Pockets: The non-polar and bulky nature of the cyclohexyl group allows it to effectively occupy hydrophobic pockets within a receptor's binding site, potentially leading to increased binding affinity and selectivity. nih.gov

Introduce Rigidity: The cyclohexyl ring introduces conformational rigidity, limiting the number of possible shapes a molecule can adopt. This can be advantageous for locking the molecule into a bioactive conformation. nih.gov

Influence Metabolism: The cyclohexyl ring can be a site of metabolic hydroxylation, which can affect the drug's duration of action and the pharmacological activity of its metabolites. nih.gov

In the context of indole derivatives, the cyclohexyl substituent is often found at the C3 position. This substitution pattern has been explored in the development of various bioactive compounds, including serotonin (B10506) transporter (SERT) imaging agents and NK(1) receptor antagonists. nih.govnih.gov The stereochemistry of the cyclohexyl ring and its substituents can also play a crucial role in determining biological activity. acs.org

Research Landscape of 3-Cyclohexyl-6-fluoro-1H-indole Analogues

The specific compound this compound represents a convergence of the structural features discussed above: the privileged indole scaffold, the beneficial effects of fluorine substitution, and the influence of a cyclohexyl group. While specific research solely focused on this exact molecule is not extensively documented in the public domain, the research landscape of its analogues provides valuable insights into its potential applications.

Research on structurally related compounds, such as 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles, highlights the interest in this chemical space for developing agents that target the serotonin transporter (SERT). nih.gov These studies involve the synthesis and in vitro evaluation of cis- and trans-isomers, indicating the importance of stereochemistry for biological activity.

Furthermore, the synthesis and biological evaluation of various 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization underscore the potential of substituted indoles in cancer research. researchgate.net The exploration of different substituents at various positions of the indole ring, including the 6-position where the fluorine resides in the title compound, is a common strategy to optimize biological activity.

The development of novel pleuromutilin (B8085454) derivatives containing a 6-chloro-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain, where modifications to a substituted benzene (B151609) ring attached to the core structure were explored, demonstrates the systematic approach taken in medicinal chemistry to fine-tune the properties of complex molecules. mdpi.com This approach of exploring various substitutions, including halogenated moieties, is directly relevant to understanding the potential of this compound and its analogues.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-6-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN/c15-11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLFYHOIFVTBOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 3 Cyclohexyl 6 Fluoro 1h Indole

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Nucleus

The indole nucleus is inherently electron-rich, rendering it susceptible to electrophilic attack. However, the presence of a substituent at the 3-position, as in 3-Cyclohexyl-6-fluoro-1H-indole, alters the typical reactivity pattern. Electrophilic substitution on 3-substituted indoles generally occurs at the C2 position. This proceeds through an initial attack at the 3-position to form a 3,3-disubstituted indolenine intermediate, which then rearranges to the more stable 2,3-disubstituted indole. rsc.orgrsc.org

Conversely, nucleophilic substitution on the indole ring is less common due to its electron-rich character. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system. youtube.com In the case of this compound, the fluorine atom provides some electron-withdrawing effect, potentially enabling nucleophilic attack under specific conditions, particularly at positions ortho or para to the fluorine.

| Reaction Type | Reagent/Conditions | Expected Product(s) | Notes |

| Electrophilic Substitution | |||

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3-cyclohexyl-6-fluoro-1H-indole | Substitution at C2 is favored. |

| Halogenation | NBS, NCS | 2-Bromo/Chloro-3-cyclohexyl-6-fluoro-1H-indole | Favored at the C2 position. |

| Friedel-Crafts Acylation | Acyl chloride/Lewis Acid | 2-Acyl-3-cyclohexyl-6-fluoro-1H-indole | Requires careful optimization to avoid side reactions. |

| Nucleophilic Aromatic Substitution | |||

| Amination | NaNH₂ | Potential for substitution at C5 or C7 | Requires harsh conditions and may have low yields. |

| Methoxylation | NaOMe | Potential for substitution at C5 or C7 | The fluorine at C6 can act as a leaving group under certain conditions. |

Transformations Involving the Cyclohexyl Moiety

The cyclohexyl group at the 3-position of the indole ring is a saturated aliphatic moiety, which can undergo several chemical transformations. These reactions allow for the introduction of new functional groups and the modification of the steric and electronic properties of the molecule.

Common transformations of the cyclohexyl group include oxidation and dehydrogenation. Oxidation can introduce hydroxyl or keto functionalities, while dehydrogenation can lead to the formation of a cyclohexenyl or even a phenyl group, thereby altering the planarity and aromaticity of this part of the molecule. researchgate.net

| Transformation | Reagent/Conditions | Product |

| Oxidation | CrO₃, KMnO₄ | 3-(Hydroxycyclohexyl)-6-fluoro-1H-indole or 3-(Oxocyclohexyl)-6-fluoro-1H-indole |

| Dehydrogenation | Pd/C, heat | 3-(Cyclohexenyl)-6-fluoro-1H-indole or 3-Phenyl-6-fluoro-1H-indole |

Reactivity of the Fluoro Substituent and C-F Bond Activation Pathways

The fluorine atom at the 6-position of the indole ring significantly influences the molecule's reactivity. While the C-F bond is generally strong and unreactive, it can be activated under specific conditions, opening pathways for further functionalization. baranlab.org

One common method for C-F bond activation is through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. youtube.comnih.gov These methods allow for the replacement of the fluorine atom with various aryl, alkyl, or amino groups. Additionally, nucleophilic aromatic substitution (SNAr) can occur, where a strong nucleophile displaces the fluoride (B91410) ion. This reaction is facilitated by the electron-withdrawing nature of the indole ring, which helps to stabilize the intermediate Meisenheimer complex. ebyu.edu.tr

| Reaction Type | Catalyst/Reagent | Product |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, boronic acid/ester | 6-Aryl-3-cyclohexyl-1H-indole |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | 6-Methoxy-3-cyclohexyl-1H-indole |

Derivatization Strategies for Structural Modifications

The structural framework of this compound offers multiple sites for derivatization, enabling the synthesis of a wide array of analogues with potentially diverse biological activities.

Modification at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring can be readily functionalized through various reactions. N-alkylation and N-acylation are common strategies to introduce different substituents at this position. These modifications can influence the compound's solubility, lipophilicity, and metabolic stability.

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl halide, base | 1-Alkyl-3-cyclohexyl-6-fluoro-1H-indole |

| N-Acylation | Acyl chloride, base | 1-Acyl-3-cyclohexyl-6-fluoro-1H-indole |

| N-Sulfonylation | Sulfonyl chloride, base | 1-Sulfonyl-3-cyclohexyl-6-fluoro-1H-indole |

Substitutions on the Benzene (B151609) Ring of the Indole

Beyond the reactivity of the fluoro substituent at C6, other positions on the benzene portion of the indole nucleus can also be functionalized. Electrophilic aromatic substitution can occur at the C4, C5, and C7 positions, though regioselectivity can be challenging to control. nih.govrsc.org The directing effects of the existing substituents (the fused pyrrole (B145914) ring, the fluoro group, and the N-H or N-substituent) will determine the outcome of these reactions. For 6-substituted indoles, some radical reactions have shown a preference for substitution at the C7 position. rsc.org

| Position | Reaction Type | Reagent/Conditions | Expected Product(s) |

| C4, C5, C7 | Electrophilic Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Mixture of halogenated isomers |

| C7 | Radical Cyclohexylation | Cyclohexane, DTBP | 7-Cyclohexyl-3-cyclohexyl-6-fluoro-1H-indole |

Alterations of the Cyclohexyl Substituent

The cyclohexyl group can be modified to introduce further diversity into the molecular structure. Besides oxidation and dehydrogenation, functionalization of the C-H bonds of the cyclohexyl ring is a potential, albeit challenging, avenue for derivatization.

| Transformation | Reagent/Conditions | Product |

| Oxidation to Ketone | Jones Reagent | 3-(1-Oxocyclohexyl)-6-fluoro-1H-indole |

| Dehydrogenation to Aromatic Ring | High temperature, catalyst (e.g., Pd/C) | 3-Phenyl-6-fluoro-1H-indole |

Advanced Spectroscopic and Analytical Characterization of 3 Cyclohexyl 6 Fluoro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3-Cyclohexyl-6-fluoro-1H-indole, various NMR techniques are employed to confirm its structure.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the indole (B1671886) ring, the cyclohexyl ring, and the N-H proton of the indole.

The aromatic region of the spectrum would display signals for the protons on the fluorinated benzene (B151609) ring of the indole nucleus. The proton at position 2 of the indole ring typically appears as a singlet. The protons at positions 4, 5, and 7 would show complex splitting patterns due to coupling with each other and with the fluorine atom at position 6.

The cyclohexyl protons would appear in the aliphatic region of the spectrum, typically as a series of overlapping multiplets due to the complex spin-spin coupling between the axial and equatorial protons. The proton attached to the carbon at position 1 of the cyclohexyl ring, which is directly bonded to the indole ring, would likely appear as a distinct multiplet.

The N-H proton of the indole ring would appear as a broad singlet, and its chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| NH | ~8.0 | Broad Singlet | - |

| H-2 | ~7.0 | Singlet | - |

| H-4 | ~7.5 | Doublet of doublets | J(H4,H5), J(H4,F6) |

| H-5 | ~6.9 | Triplet of doublets | J(H5,H4), J(H5,H7), J(H5,F6) |

| H-7 | ~7.0 | Doublet of doublets | J(H7,H5), J(H7,F6) |

| Cyclohexyl-H1' | ~2.5 | Multiplet | - |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are significantly influenced by the electronic environment of each carbon atom. libretexts.orglibretexts.org Electronegative atoms like fluorine and nitrogen cause a downfield shift (higher ppm value) for adjacent carbons. libretexts.orglibretexts.org

For this compound, the spectrum would show distinct signals for each of the 14 unique carbon atoms. The carbon atom C-6, directly bonded to the fluorine atom, would exhibit a large C-F coupling constant. The other carbons of the indole ring would also show smaller couplings to the fluorine atom. The carbons of the cyclohexyl ring would appear in the upfield region of the spectrum. cas.cn

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~123 |

| C-3 | ~118 |

| C-3a | ~125 |

| C-4 | ~120 |

| C-5 | ~108 |

| C-6 | ~158 (d, ¹JCF) |

| C-7 | ~97 |

| C-7a | ~136 |

| C-1' | ~37 |

| C-2'/6' | ~33 |

| C-3'/5' | ~26 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine-Containing Indoles

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which helps in resolving signals even in complex molecules. wikipedia.orgthermofisher.com

In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the 6-position of the indole ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. thermofisher.comnih.gov Furthermore, the signal will be split into a multiplet due to coupling with the neighboring protons (H-5 and H-7). wikipedia.orghuji.ac.il This coupling information can be used to confirm the position of the fluorine substituent on the indole ring. For 6-fluoro-3-methyl-1H-indole, a related compound, the ¹⁹F NMR chemical shift is reported at -121.75 ppm. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. nih.gov For this compound (C₁₄H₁₆FN), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆FN |

| Calculated Exact Mass | 217.1267 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edu In a GC-MS analysis of this compound, the compound would first be separated from any impurities based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for indoles involve cleavage of the substituent at the 3-position and fragmentation of the indole ring itself. For this compound, a significant fragment would likely correspond to the loss of the cyclohexyl group.

Table 4: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 217 | [C₁₄H₁₆FN]⁺ | Molecular Ion (M⁺) |

| 134 | [C₈H₅FN]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are powerful tools for the identification and quantification of this compound. These techniques offer high sensitivity and selectivity, making them ideal for analyzing complex mixtures.

In a typical LC-MS/MS analysis of indole compounds, a reversed-phase column, such as a C8 or C18, is employed. nih.govebi.ac.uk The mobile phase often consists of a gradient mixture of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). ebi.ac.uknih.gov The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, which is effective for the ionization of indole derivatives. researchgate.net

For this compound, the precursor ion ([M+H]⁺) would be detected in the first stage of mass analysis. In the second stage (MS/MS), this precursor ion is fragmented by collision-induced dissociation, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), enhances the specificity of the analysis. unimi.it The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for indole-containing compounds involve cleavage of the indole ring and the substituent groups. libretexts.orgyoutube.com For instance, in the mass spectrum of the related compound 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, a high-resolution mass spectrometry (HRMS) analysis using ESI confirmed the [M+H]⁺ ion at an m/z of 294.1046, which is very close to the calculated value of 294.1043. researchgate.net

UPLC-MS/MS offers significant advantages over conventional LC-MS/MS, including higher resolution, faster analysis times, and increased sensitivity. phenomenex.com This is achieved by using columns with smaller particle sizes (sub-2 µm) and operating at higher pressures. The enhanced separation efficiency of UPLC is particularly beneficial for resolving isomers and impurities. phenomenex.com

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for determining the purity of this compound and for its quantification. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the most commonly used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity assessment of pharmaceutical compounds. For indole derivatives, a reversed-phase HPLC method is typically employed. nih.gov A study on the synthesis of a related compound, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, utilized HPLC to analyze the reaction mixture. researchgate.net The separation is generally achieved on a C8 or C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. nih.gov Detection is commonly performed using a UV detector, as the indole ring system exhibits strong UV absorbance. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The linearity of the calibration curves for related indolic compounds has been shown to be excellent (r² ≥ 0.998) over a wide concentration range. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement in liquid chromatography, offering faster and more efficient separations compared to traditional HPLC. phenomenex.com The use of smaller stationary phase particles (<2 µm) and higher operating pressures leads to improved resolution and sensitivity. phenomenex.com This makes UHPLC particularly well-suited for the analysis of complex samples and for high-throughput screening. phenomenex.commdpi.com In the context of this compound, a UHPLC method would provide a more detailed purity profile, capable of separating closely related impurities that might not be resolved by HPLC. phenomenex.com The development of a UHPLC-MS/MS method for the analysis of pharmacologically significant indole alkaloids demonstrated high accuracy and precision, with analytical accuracy values ranging from 97.7% to 102.0%. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

For a related compound, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system with the space group Pbca. researchgate.net The unit cell parameters were determined to be a = 14.7608(7) Å, b = 7.2802(4) Å, and c = 24.4842(13) Å. researchgate.net The crystal structure of another related indole derivative, 6-fluoro-1H-indole-3-carboxylic acid, showed that the non-hydrogen atoms are nearly coplanar. nih.gov In the crystal lattice, molecules were linked by O-H···O and N-H···O hydrogen bonds, as well as π-π stacking interactions. nih.gov It is expected that the crystal structure of this compound would also exhibit intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potentially C-H···π interactions. The cyclohexyl group's conformation, likely a chair form, would also be definitively established.

| Crystal Data and Structure Refinement | |

| Related Compound | 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one researchgate.net |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 14.7608(7) |

| b (Å) | 7.2802(4) |

| c (Å) | 24.4842(13) |

| V (ų) | 2631.1(2) |

| Z | 8 |

| Temperature (K) | 170 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of an organic compound shows absorption bands at specific frequencies that correspond to the vibrational modes of its bonds.

Computational and Theoretical Investigations of 3 Cyclohexyl 6 Fluoro 1h Indole

Quantum Chemical Calculations

No specific DFT studies focused on the electronic structure, reactivity, or spectroscopic properties of 3-Cyclohexyl-6-fluoro-1H-indole are available in the current body of scientific literature.

There are no published studies on the conformational analysis or potential energy landscape of this compound.

Molecular Dynamics Simulations

No molecular dynamics simulation studies investigating the dynamic behavior, stability, or conformational changes of this compound have been published. While molecular dynamics is a powerful tool for studying molecular systems, its application to this specific compound has not been reported. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. nih.gov These mathematical models aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com For indole (B1671886) derivatives, including this compound, QSAR studies can provide valuable insights into the structural features that govern their therapeutic effects, thereby guiding the design of new, more potent analogues. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. nih.gov

Descriptor Selection for Indole Derivatives

The initial and one of the most critical steps in QSAR modeling is the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For a diverse class of compounds like indole derivatives, a wide array of descriptors can be calculated and considered. These descriptors are broadly categorized and selected based on the specific biological activity being modeled.

In studies involving indole derivatives, researchers have successfully employed a variety of descriptor types to build robust QSAR models. archivepp.comtandfonline.com The selection process often involves calculating a large pool of descriptors and then using statistical methods to identify the most relevant ones that correlate with the biological activity.

Commonly used descriptor categories for indole derivatives include:

Constitutional Descriptors: These are the simplest descriptors and describe the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These 2D descriptors encode information about the connectivity of atoms within the molecule.

Quantum Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic partial charges. jmolekul.com For instance, a QSAR model for anticancer indole derivatives incorporated HOMO, LUMO, and specific atomic charges (qC2, qC6, qC11) to predict activity. jmolekul.com

3D-MoRSE Descriptors: These descriptors encode 3D information about the molecular structure based on electron diffraction. archivepp.com

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) Descriptors: These descriptors are based on the 3D molecular geometry and consider atomic coordinates, masses, and electronegativities. tandfonline.com

2D Autocorrelation Descriptors: These descriptors describe how a given physicochemical property is distributed along the topological structure of the molecule. archivepp.comtandfonline.com

A hypothetical selection of descriptors for a QSAR study of this compound and its analogues might include those that have proven effective in other indole derivative studies.

Table 1: Examples of Descriptor Classes and Specific Descriptors for Indole Derivatives

| Descriptor Class | Specific Examples | Reference |

| Constitutional | Molecular Weight (MW), Number of rotatable bonds (nRotb) | archivepp.com |

| Topological | Wiener index, Balaban index | jocpr.com |

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges | jmolekul.com |

| 3D-MoRSE | Mor22v | archivepp.com |

| GETAWAY | GATS8p, HATS3p | tandfonline.com |

| 2D Autocorrelation | MATS6e, GATS8e | archivepp.comtandfonline.com |

Predictive Modeling Approaches

Once a relevant set of descriptors has been selected, the next step is to develop a mathematical model that can predict the biological activity of new or untested compounds. Two of the most common predictive modeling techniques used in QSAR studies of indole derivatives are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).

Multiple Linear Regression (MLR)

For example, a study on the anticancer activity of indole derivatives developed an MLR model with the following equation: Log IC50 = 65.596 (qC2) + 366.764 (qC6) – 92.742 (qC11) + 503.297 (HOMO) – 492.550 (LUMO) – 76.966 jmolekul.com

This equation indicates that the partial charges on carbons 2 and 6, the partial charge on carbon 11, and the HOMO and LUMO energies are key determinants of the anticancer activity. jmolekul.com The quality of an MLR model is typically assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). tandfonline.com

Artificial Neural Networks (ANN)

Artificial Neural Networks are computational models inspired by the structure and function of biological neural networks. researchgate.netarxiv.org Unlike MLR, ANNs are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. nih.gov This can be particularly advantageous when the underlying structure-activity relationship is not linear.

An ANN consists of interconnected nodes, or "neurons," organized in layers. The network "learns" the relationship between the input descriptors and the output activity by adjusting the connection weights between the neurons during a training process. While ANNs can often produce more accurate predictive models than MLR for complex datasets, their "black box" nature can make the interpretation of the model more challenging. nih.gov

In a comparative study of QSAR models for indole derivatives used in hepatitis treatment, a Support Vector Machine (SVM) model, which is another non-linear method, outperformed the MLR model, suggesting that non-linear relationships were present. The SVM model had a higher R² for the training set (0.993 vs. 0.886 for MLR) and the test set (0.844 vs. 0.583 for MLR). archivepp.com

Table 2: Comparison of Predictive Modeling Approaches

| Feature | Multiple Linear Regression (MLR) | Artificial Neural Networks (ANN) |

| Model Type | Linear | Non-linear |

| Interpretability | High (provides a simple equation) | Low ("black box" nature) |

| Complexity | Simple to implement and interpret | More complex, requires more data for training |

| Applicability | Best for datasets with linear relationships | Suitable for complex, non-linear relationships |

| Validation | R², Adjusted R², Q², RMSE | R², RMSE, performance on an external test set |

For this compound, both MLR and ANN could be employed to develop predictive QSAR models. The choice between the two would depend on the nature of the biological data and the complexity of the structure-activity landscape of the studied series of analogues.

Structure Activity Relationship Sar Studies of 3 Cyclohexyl 6 Fluoro 1h Indole and Analogues

Impact of Cyclohexyl Moiety on Molecular Recognition and Binding Affinity

The C3 position of the indole (B1671886) ring is a common site for substitution, and the nature of the substituent at this position plays a pivotal role in modulating biological activity. The introduction of a cyclohexyl group at C3 imparts distinct properties that significantly influence molecular recognition and binding affinity.

The cyclohexyl ring is a bulky, lipophilic moiety. Its primary role is often to occupy and anchor the molecule within a hydrophobic pocket of a target protein. Compared to smaller alkyl groups, the larger volume of the cyclohexyl group can create more extensive van der Waals interactions, potentially leading to a substantial increase in binding affinity. However, the size and shape of the binding pocket are critical; a well-fitting cyclohexyl group can optimize hydrophobic interactions, while a poorly fitting one can introduce steric hindrance, thereby reducing affinity.

In studies of various 3-alkylindole derivatives, the size and nature of the alkyl group have been shown to be critical for activity. For instance, in the development of myeloperoxidase (MPO) inhibitors, 3-alkylindoles were investigated, revealing that the side chain's structure is key to potency and selectivity. nih.gov While these studies did not specifically use a cyclohexyl group, they underscore the importance of the C3-substituent in filling a specific binding region. The non-planar, flexible nature of the cyclohexyl ring (existing in chair and boat conformations) allows it to adapt its shape to the contours of the binding site, a property not available to rigid aromatic rings. This conformational flexibility can be advantageous for achieving an optimal induced fit with the receptor. nih.gov

Influence of Fluorine Substitution on Molecular Interactions

Fluorine has become a favored element in medicinal chemistry due to its unique electronic properties and minimal steric footprint. researchgate.net Its introduction into the indole scaffold, specifically at the C6 position, can profoundly alter the molecule's physical, chemical, and biological characteristics, including binding interactions, metabolic stability, and membrane permeability. researchgate.nettandfonline.com

The high electronegativity of fluorine can modify the electron distribution across the indole ring. This inductive electron-withdrawing effect can influence the acidity of the indole N1-H proton and the hydrogen-bonding capabilities of the entire molecule. nih.gov Furthermore, a carbon-fluorine bond can participate in favorable interactions with biological targets, including dipole-dipole interactions and weak hydrogen bonds with suitable donors. nih.gov Fluorine substitution can also block sites of metabolic oxidation, a common strategy to increase a drug's half-life. nih.gov

Positional Isomerism of Fluorine (e.g., 5-fluoro vs. 6-fluoro vs. 7-fluoro) and its Role in Interaction Profiles

The position of the fluorine atom on the indole's benzene (B151609) ring is not trivial and leads to distinct interaction profiles and biological activities. The differential effects arise from how the fluorine atom alters the molecule's electronic landscape and its potential to form specific interactions within the binding site.

Studies directly comparing positional isomers of fluoroindoles have demonstrated significant differences in potency. For example, in a series of HCV replication inhibitors, 5-fluoroindole (B109304) derivatives consistently showed superior activity compared to their 4-fluoroindole (B1304775) counterparts. rsc.org Compound 25b (a 5-fluoroindole) was 22-fold more potent than its 4-fluoro isomer 25j . rsc.org Similarly, compound 25a (5-fluoro) was 2.6 times more active than its 4-fluoro isomer 25i . rsc.org

In another context, the effects of 6-fluoroindole (B127801) and 7-methylindole (B51510) on bacterial processes were compared, showing that different substitution patterns on the benzene ring lead to distinct biological outcomes. researchgate.net The placement of fluorine at the C6 position, as in 3-cyclohexyl-6-fluoro-1H-indole, has been shown in other quinolone antibiotics to significantly improve binding to target enzymes like DNA gyrase. tandfonline.com The specific location of the fluorine atom determines its interaction with key amino acid residues in a binding pocket. A fluorine at C6 might form a crucial hydrogen bond or favorable dipole interaction that a fluorine at C5 or C7 cannot, or vice-versa, making positional isomerism a critical factor in molecular design.

| Compound | Fluorine Position | Other Substituents | Activity (EC₅₀, nM) | Reference |

|---|---|---|---|---|

| 25b | 5-fluoro | N-cyclobutyl, 6-Me | 7 | rsc.org |

| 25j | 4-fluoro | N-cyclobutyl, 6-Me | 153 | rsc.org |

| 25a | 5-fluoro | N-cyclobutyl, 6-H | 7 | rsc.org |

| 25i | 4-fluoro | N-cyclobutyl, 6-H | 18 | rsc.org |

Electronic and Steric Effects of Fluorine on Molecular Recognition

The effects of fluorine on molecular recognition are twofold: electronic and steric. Although fluorine is only slightly larger than hydrogen, its electronic influence is substantial.

Electronic Effects: Fluorine is the most electronegative element, and it exerts a strong inductive electron-withdrawing effect. When placed on the benzene ring of indole, it lowers the electron density of the aromatic system. openstax.org This can modulate the pKa of the indole N1-H, making it a potentially stronger hydrogen bond donor. nih.govmdpi.com This enhanced hydrogen bonding capability can lead to stronger and more specific interactions with hydrogen bond acceptors (like carbonyl oxygens) in a receptor's active site. The C-F bond itself is highly polarized and can act as a hydrogen bond acceptor in certain contexts, engaging in unconventional hydrogen bonds with N-H or O-H groups on the receptor. researchgate.netnih.gov

Steric Effects: With a van der Waals radius of 1.47 Å (compared to 1.2 Å for hydrogen), fluorine is a minimal steric perturbation. This allows it to replace hydrogen without causing significant steric clashes, making it an excellent probe for exploring electronic effects. However, in tightly packed binding sites, even this small increase in size can be meaningful, either by improving surface complementarity or by inducing a subtle conformational shift in the ligand or receptor that enhances binding. The so-called "fluorine gauche effect" can also influence the conformation of flexible side chains by favoring a gauche (60°) arrangement over an anti (180°) one, which can pre-organize the molecule into a bioactive conformation. nih.gov

Role of Indole Nitrogen (N1-H) in Hydrogen Bonding and Molecular Recognition

The hydrogen atom on the indole nitrogen (N1-H) is a critical functional group for molecular recognition, primarily acting as a hydrogen bond donor. mdpi.com The importance of this interaction is frequently demonstrated in SAR studies where methylation of the N1 nitrogen (to give an N-methylindole) results in a dramatic loss of biological activity.

For example, in studies of gramicidin (B1672133) channels, replacing tryptophan with 1-methyltryptophan, which removes the N-H hydrogen bonding capability, prevents the formation of the functional channel conformation. nih.gov This highlights that the N1-H hydrogen bond is crucial for structural integrity and function. Similarly, in a series of indole derivatives designed as benzodiazepine (B76468) receptor (BzR) ligands, all 1-methyl analogs were found to be inactive, strongly suggesting that the indole N-H is engaged in a critical hydrogen bond with the receptor. nih.gov

This hydrogen bond provides not only a significant contribution to the binding energy but also a high degree of specificity, as hydrogen bonds are directional. unina.it The interaction requires a precise orientation of the indole ring relative to a hydrogen bond acceptor group on the target protein, thus anchoring the ligand in a specific pose and contributing to its selective recognition.

| Compound Series | Target | N1-H Activity | N1-CH₃ Activity | Conclusion | Reference |

|---|---|---|---|---|---|

| N-(indol-3-ylglyoxylyl)-β-arylethylamines | Benzodiazepine Receptor (BzR) | Active (nM range) | Inactive | N1-H is essential for binding, likely as H-bond donor. | nih.gov |

| Gramicidin A | Ion Channel Formation | Forms active channels | Does not form active channels | N1-H hydrogen bonding is crucial for protein conformation. | nih.gov |

Substituent Effects at C2, C3, and Benzene Ring Positions on Interaction Profiles

While the core of the molecule is this compound, understanding the effects of substituents at other positions is essential for a complete SAR profile. The inherent reactivity of the indole ring, particularly at the C2 and C3 positions of the pyrrole (B145914) moiety, and the potential for substitution on the benzene ring offer numerous avenues for modification. researchgate.net

C2 Position: The C2 position is electronically distinct from C3. Introducing substituents at C2 can influence the electronic properties of the indole and provide additional interaction points with a receptor. In some molecular scaffolds, C2 substitution is crucial for activity. For instance, in the development of certain kinase inhibitors, functionalization at C2 is a key strategy. nih.gov The interplay between substituents at C2 and C3 is also important; a substituent at one position can sterically and electronically influence the optimal substituent at the other.

C3 Position: As discussed, the C3 position is highly nucleophilic and a common point of attachment for various groups. The size, lipophilicity, and flexibility of the C3 substituent are critical determinants of binding. Studies on 3-substituted indoles show that both alkyl and aryl groups can be effective, with the choice depending entirely on the topology of the target's binding site. nih.govmdpi.com

Benzene Ring Positions (C4, C5, C7): Substituents on the benzene portion of the indole ring modulate the electronic properties and can serve as additional recognition elements. Electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro or cyano) can alter the reactivity and binding properties of the entire scaffold. nih.govlumenlearning.com For example, in one study of indole-based ligands, the introduction of a nitro group at the C5 position dramatically decreased binding affinity, suggesting a negative interaction or an altered binding mode. nih.gov Conversely, in a series of CFTR potentiators, adding a methyl group at the C9 position (equivalent to C7 on the indole core) of a 6-fluoro-tetrahydro-γ-carboline resulted in a 6-fold increase in potency. acs.org This demonstrates that even small alkyl groups on the benzene ring can have a profound impact on activity.

Conformational Flexibility and Its Relevance to Interaction Optimization

The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is fundamental to its ability to bind to a biological target. For this compound, conformational flexibility arises primarily from two sources: the cyclohexyl ring and the potential for rotation around the bond connecting it to the indole C3.

The cyclohexyl ring is not static; it rapidly interconverts between two low-energy chair conformations, along with higher-energy boat and twist-boat forms. When the molecule binds to a receptor, the ring will likely adopt the single conformation that best fits the binding pocket. This "lock-and-key" or "induced-fit" interaction freezes the ring in its bioactive conformation. The energy penalty for adopting a less stable conformation must be offset by favorable binding interactions. Therefore, designing molecules that are pre-organized into their bioactive conformation can enhance binding affinity by reducing the entropic cost of binding. nih.gov

The flexibility of the side chain at C3 can also be critical. Studies on indole-3-carboxylic acids have shown that the length and flexibility of the side chain strongly affect binding. nih.gov The rotational freedom around the C3-cyclohexyl bond allows the two rings to adopt different relative orientations. This flexibility can be advantageous, allowing the molecule to adapt to different binding sites. However, excessive flexibility can be detrimental, as it increases the entropic penalty upon binding. Therefore, an optimal level of conformational flexibility is often required for potent biological activity. nih.gov

Rational Design Strategies Based on SAR Insights

The structure-activity relationship (SAR) of a chemical compound describes how its molecular structure relates to its biological activity. For this compound and its analogues, SAR studies are fundamental to the rational design of new molecules with enhanced potency, selectivity, and optimized pharmacological profiles. By systematically modifying the three key components of the molecule—the indole core, the 6-fluoro substituent, and the 3-cyclohexyl group—researchers can deduce which structural features are critical for its biological effects. These insights guide the strategic development of next-generation compounds.

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as it is a common feature in many biologically active compounds and natural products. chula.ac.thresearchgate.net Indole derivatives are known to mimic the structure of peptides and can bind reversibly to a variety of enzymes and receptors, making them attractive starting points for drug discovery. chula.ac.thresearchgate.net Rational design strategies leverage this versatile framework to explore new therapeutic applications.

Impact of the 6-Fluoro Substituent

The introduction of a fluorine atom at the 6-position of the indole ring is a strategic decision guided by established medicinal chemistry principles. Fluorine's high electronegativity and small size can significantly alter a molecule's properties. In the context of indole derivatives, the presence of a fluorine atom on the benzene ring portion has been shown to enhance inhibitory activity against various enzymes. nih.gov

For instance, in a series of indole-chalcone derivatives developed as potential agents against metastatic colorectal cancer, the 6-fluoro substitution was a key feature of the lead compound, FC116. nih.gov This compound demonstrated potent cytotoxicity and was effective in suppressing tumor growth. nih.gov The strategic placement of fluorine can influence factors such as binding affinity to the target protein and metabolic stability, often leading to a more robust pharmacological profile.

The Role of the 3-Cyclohexyl Group

The substituent at the 3-position of the indole ring plays a crucial role in defining the compound's interaction with its biological target. The 3-cyclohexyl group is a bulky, lipophilic moiety that is often designed to fit into hydrophobic pockets within a target protein, such as an enzyme or receptor. mdpi.com

The orientation of the cyclohexyl group can be critical for achieving optimal binding. SAR studies on related analogues, such as aminocyclohexyl indoles designed for serotonin (B10506) transporter (SERT) imaging, have revealed that the stereochemistry of the cyclohexyl ring—specifically, whether substituents are in a cis or trans configuration—can dramatically impact binding affinity. nih.gov This highlights the importance of three-dimensional shape in molecular recognition. One study on SERT inhibitors demonstrated that different isomers exhibited varying affinities, underscoring the need to control stereochemistry during synthesis for rational drug design. nih.gov

Table 1: In Vitro Affinity of Cyclohexyl Indole Derivatives for SERT This table is based on data for illustrative analogues to demonstrate the principle of stereochemical impact.

| Compound | Cyclohexyl Isomer | SERT Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | cis | 1.5 |

| Analog 2 | trans | 8.2 |

Significance of the 1H-Indole Moiety

The nitrogen atom at the 1-position of the indole ring (the indole N-H) is another critical site for molecular interactions. This proton can act as a hydrogen bond donor, forming a key interaction with amino acid residues in the binding site of a target protein. nih.gov

Studies on indole propanoic acid derivatives targeting the GPR40 receptor have shown that the integrity of the indole N-H group is essential for agonistic activity. When this position was modified, for example by N-methylation, the compounds almost completely lost their biological activity. nih.gov This finding strongly suggests that any rational design strategy must consider the preservation of this hydrogen bonding capability to maintain target engagement.

Table 2: Effect of N-Methylation on GPR40 Agonist Activity

| Compound | Modification | GPR40 Activity (EC50) |

|---|---|---|

| Compound 8o | N-H (unsubstituted) | 0.08 µM |

| Compound 8u | N-CH3 (methylated) | > 10 µM |

Integrated Design and Bioisosteric Replacement

Rational drug design integrates these individual SAR insights to create novel analogues with improved properties. For example, a design strategy might maintain the beneficial 6-fluoro and 3-cyclohexyl groups while systematically altering other positions to enhance selectivity or other drug-like properties.

Table 3: Impact of Indole Linkage on HIV-1 Fusion Inhibition

| Compound | Indole Linkage | Cell-Cell Fusion Inhibition (EC50, µM) |

|---|---|---|

| Analog 1a | 6-6' | 0.9 |

| Analog 6o | 5-6' | 3.5 |

| Analog 6p | 6-5' | 10.1 |

| Analog 6q | 5-5' | 18.0 |

Future Perspectives and Advanced Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are now being re-evaluated in favor of more environmentally friendly and efficient approaches. tandfonline.comtandfonline.com The future of synthesizing 3-Cyclohexyl-6-fluoro-1H-indole and related compounds lies in the adoption of green chemistry principles. researchgate.nettandfonline.comtandfonline.com This involves the use of greener solvents, microwave-assisted reactions, and the development of novel catalysts to minimize waste and energy consumption. tandfonline.comtandfonline.comnih.gov

Recent advancements have highlighted several promising avenues:

Microwave-Assisted Synthesis: This technique offers rapid, efficient, and environmentally benign reaction conditions for the synthesis of indole derivatives. tandfonline.comtandfonline.com

Mechanochemistry: The use of mechanochemical protocols, such as ball milling, provides a solvent-free method for reactions like the Fischer indolisation, a classic method for indole synthesis. rsc.orgunica.it

Multicomponent Reactions: Innovative two-step reactions, such as those involving an Ugi multicomponent reaction followed by acid-induced cyclization, offer a sustainable pathway to the indole core using readily available starting materials and mild conditions. rsc.org

Novel Catalysts: The development of magnetic nanoparticle catalysts presents a green and sustainable method for synthesizing indole derivatives, with the advantage of easy catalyst recovery and reuse. researchgate.net

Microflow Synthesis: This method allows for ultrafast and highly controlled reactions by flowing solutions through small channels, leading to high yields and minimizing side reactions. labmanager.com

These green synthetic approaches not only offer environmental benefits but also often result in higher yields and shorter reaction times, making them highly practical for both academic research and industrial production. researchgate.netlabmanager.com

Integration of Advanced Computational and Experimental Approaches for Compound Optimization

The synergy between computational modeling and experimental validation is becoming increasingly crucial in the optimization of lead compounds. nih.govmdpi.com For this compound, this integrated approach can accelerate the discovery of derivatives with enhanced activity and selectivity.

In Silico Studies: Computational tools are instrumental in predicting the biological activity and pharmacokinetic properties of indole derivatives. espublisher.comnih.govnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can identify promising candidates and elucidate their binding modes with biological targets. espublisher.comnih.govnih.govisfcppharmaspire.com

Experimental Validation: The predictions from computational studies must be confirmed through rigorous experimental validation. nih.govmdpi.com This involves synthesizing the designed compounds and evaluating their biological activity through in vitro and in vivo assays. The experimental data then feeds back into the computational models for further refinement. nih.gov

This iterative cycle of computational prediction and experimental validation allows for a more rational and efficient approach to drug design, saving time and resources compared to traditional screening methods. nih.govespublisher.com

Exploration of Polypharmacology and Multi-Targeting Design Strategies

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which involves designing ligands that can interact with multiple biological targets. unimi.itnih.govthe-scientist.com This approach is particularly relevant for complex diseases that involve multiple pathological pathways. unimi.itnih.gov

Indole derivatives are well-suited for multi-target drug design due to their structural versatility and ability to interact with a wide range of biological targets. researchgate.netnih.govmdpi.com For this compound, a multi-target approach could involve designing derivatives that simultaneously modulate different receptors or enzymes implicated in a particular disease.

Key strategies in polypharmacology include:

Molecular Hybridization: This involves combining the pharmacophoric features of different bioactive molecules to create a new hybrid compound with multiple activities. unimi.it

Ligand-Based Target Fishing: Computational methods can be used to predict the potential targets of a given molecule by comparing its properties to a database of known active compounds. researchgate.net

By embracing polypharmacology, researchers can develop more effective therapies with improved efficacy and a reduced likelihood of drug resistance. nih.govthe-scientist.com

Innovations in High-Throughput Analytical Characterization

The synthesis of large libraries of compounds, a common practice in modern drug discovery, necessitates the use of high-throughput techniques for their characterization and purification. nih.govnih.gov For this compound and its derivatives, rapid and efficient analytical methods are essential to ensure the quality and reliability of biological data.

Innovations in this area include:

Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for the separation and purification of complex mixtures. nih.govrotachrom.com Advances in automation have significantly increased the throughput of these techniques. theindustryleaders.org

Mass Spectrometry (MS): MS provides detailed information about the molecular weight and structure of compounds, making it an indispensable tool for compound characterization. nih.govtheindustryleaders.org

Spectroscopic Methods: Techniques like Raman spectroscopy offer a non-destructive way to obtain a unique spectral fingerprint of a material, allowing for its identification and characterization without altering its physical state. gedlingeye.co.uk

Colorimetric Assays: The development of high-throughput colorimetric assays can facilitate the rapid screening of enzymatic reactions involving indole derivatives. researchgate.net

The integration of these advanced analytical techniques into the drug discovery workflow enables faster and more accurate analysis, ultimately accelerating the development of new therapeutic agents. gedlingeye.co.uk

Q & A

Q. What computational approaches predict the binding mode of this compound to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of COX-2 or EGFR .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- Free energy calculations : Apply MM-PBSA to rank binding affinities (ΔG < -8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.